(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole

Catalog No.
S8429029
CAS No.
M.F
C29H38N2O2
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-di...

Product Name

(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole

IUPAC Name

(4R)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24+

InChI Key

GKBCJHLRVUHQRT-PSWAGMNNSA-N

SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C(C)(C)C

(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring multiple functional groups, including tert-butyl and oxazole moieties. The oxazole rings contribute to its potential biological activity, while the bulky tert-butyl groups may influence its solubility and interaction with biological targets. This compound's stereochemistry indicates that it has specific spatial arrangements that can affect its reactivity and interactions in biological systems.

Involving (S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole typically involve nucleophilic substitutions or electrophilic additions due to the presence of the oxazole rings. These reactions can be catalyzed by enzymes in biological systems, allowing for the transformation of this compound into various derivatives. For example, the conversion of oxazole to other nitrogen-containing heterocycles can occur under specific conditions, often mediated by catalytic agents.

The biological activity of (S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole has been a subject of interest due to its potential pharmacological effects. Compounds containing oxazole rings are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific interactions of this compound with biological macromolecules such as proteins and nucleic acids may lead to significant therapeutic applications.

The synthesis of (S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole can be achieved through several methods:

  • Condensation Reactions: Utilizing appropriate precursors to form the oxazole rings through condensation reactions involving carbonyl compounds and amines.
  • Chiral Catalysis: Employing chiral catalysts to ensure the formation of the desired stereoisomer during synthesis.
  • Functional Group Transformations: Modifying existing functional groups on simpler compounds to introduce tert-butyl groups and create the final structure.

These methods can vary in efficiency and yield depending on the reaction conditions and purity of starting materials.

(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases due to its biological activity.
  • Biochemical Research: As a tool in studies investigating enzyme mechanisms or cellular processes involving oxazole derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological properties.

Interaction studies involving (S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to evaluate these interactions quantitatively. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with (S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AContains a phenol groupAntioxidantStronger antioxidant properties
Compound BLacks tert-butyl groupsAntimicrobialBroader spectrum of activity
Compound CDifferent heterocycleAnti-inflammatoryMore potent in inflammation models

(S)-4-(tert-Butyl)-2-(2-((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole stands out due to its specific combination of steric bulk from tert-butyl groups and the presence of oxazole rings which may enhance its selectivity towards certain biological targets compared to similar compounds.

XLogP3

6.8

Hydrogen Bond Acceptor Count

4

Exact Mass

446.293328459 g/mol

Monoisotopic Mass

446.293328459 g/mol

Heavy Atom Count

33

Dates

Last modified: 01-05-2024

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